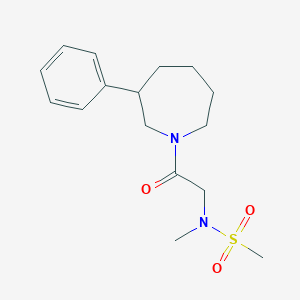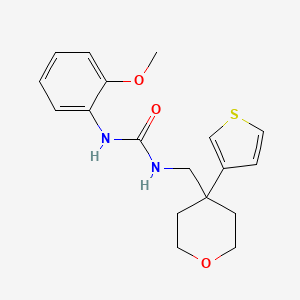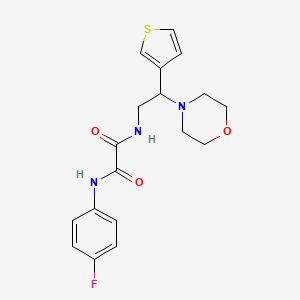
N1-(4-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Neurokinin-1 Receptor Antagonism
A compound structurally related to N1-(4-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, described as a water-soluble neurokinin-1 receptor antagonist, has shown potential in pre-clinical tests relevant to clinical efficacy in emesis and depression. This highlights its role in addressing conditions related to neurokinin-1 receptor activity, such as depression and vomiting (Harrison et al., 2001).
Biological Activity
Research involving the synthesis and characterization of compounds with similar structural elements has led to discoveries in antibacterial, antioxidant, anti-TB, anti-diabetic activities, and molecular docking studies for InhA protein. These compounds, including those with morpholine and fluoro-phenyl groups, have demonstrated remarkable anti-TB activity and superior anti-microbial activity, emphasizing their potential in addressing a wide range of bacterial infections and conditions (Mamatha S.V et al., 2019).
KCNQ2 Potassium Channel Opening
Another derivative, acting as an orally bioavailable KCNQ2 potassium channel opener, has shown significant activity in a rat model of migraine by reducing cortical spreading depressions induced by potassium chloride. This suggests its potential application in treating neurological disorders such as migraines (Yong-Jin Wu et al., 2003).
Anticancer Agent
A derivative with a quinazolinone base displayed potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an effective anticancer agent. The compound showed potent cytotoxic activity against various human cancer cell lines, highlighting its relevance in cancer research (Riadi et al., 2021).
特性
IUPAC Name |
N'-(4-fluorophenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c19-14-1-3-15(4-2-14)21-18(24)17(23)20-11-16(13-5-10-26-12-13)22-6-8-25-9-7-22/h1-5,10,12,16H,6-9,11H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHQDBJTLCAKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(furan-2-yl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2459126.png)
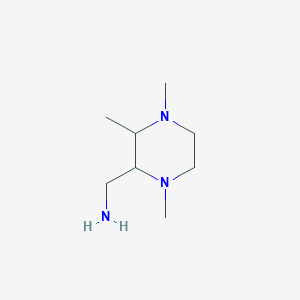
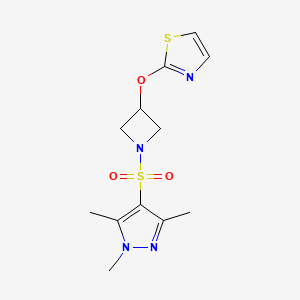
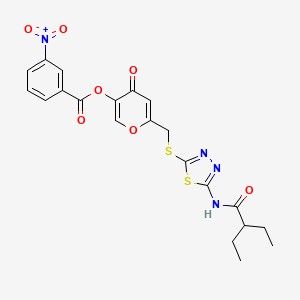
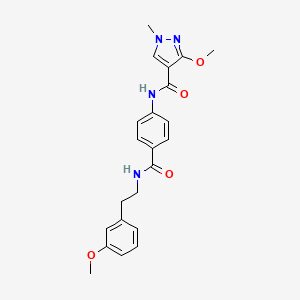
![3-[4-(Difluoromethyl)-5-methyltriazol-1-yl]benzoic acid](/img/structure/B2459135.png)
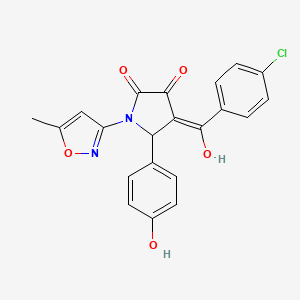
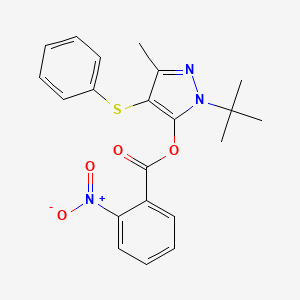
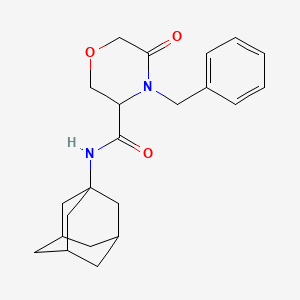
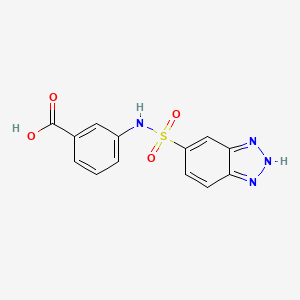
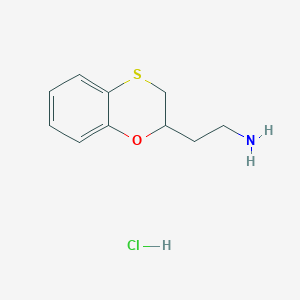
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide](/img/structure/B2459145.png)
